L-THREONINE (D5, 15N)
Description
Rationale for Deuterium (B1214612) and Nitrogen-15 (B135050) Isotopic Enrichment in L-Threonine
The dual labeling of L-Threonine with both deuterium (D5) and nitrogen-15 (15N) offers distinct advantages for researchers. L-Threonine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet, making it a crucial component of protein synthesis. pubcompare.aichemicalbook.com
Nitrogen-15 (¹⁵N): The incorporation of ¹⁵N is particularly valuable for tracking the fate of amino acids in protein synthesis and metabolism. Since nitrogen is a fundamental component of all amino acids, labeling with ¹⁵N allows researchers to distinguish between pre-existing proteins and newly synthesized ones. nih.gov This is a key principle in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). creative-proteomics.comcreative-proteomics.com The ¹⁵N isotope provides a clear mass shift in mass spectrometry analysis, enabling accurate quantification of changes in protein abundance. nih.gov
Deuterium (D5): The substitution of hydrogen atoms with deuterium in the L-Threonine molecule provides an additional layer of isotopic enrichment. Deuterium labeling can be used to trace the metabolic fate of the carbon skeleton of the amino acid. medchemexpress.com The increased mass due to the five deuterium atoms further enhances the separation and detection of the labeled compound in mass spectrometry. medchemexpress.com
This dual-labeling strategy provides a more robust and versatile tool for researchers, allowing for the simultaneous tracking of both the nitrogen and carbon components of L-Threonine through various metabolic pathways.
Overview of Key Research Paradigms and Applications of L-Threonine (D5, 15N)
L-Threonine (D5, 15N) is employed in several key research areas, primarily centered around proteomics and metabolomics.
Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.comnih.gov By introducing L-Threonine (D5, 15N) as a tracer, researchers can follow its incorporation into various metabolic pathways and measure the flux of metabolites through these pathways. nih.govnih.gov This provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone. nih.gov
Quantitative Proteomics (SILAC): SILAC is a widely used method for the quantitative analysis of proteins. creative-proteomics.comnih.gov In a typical SILAC experiment, one population of cells is grown in a medium containing a "heavy" isotopically labeled amino acid, such as L-Threonine (D5, 15N), while a control population is grown with the normal "light" amino acid. creative-proteomics.comthermofisher.com The two cell populations can then be combined, and the relative abundance of proteins can be accurately determined by comparing the intensities of the heavy and light peptide peaks in the mass spectrometer. creative-proteomics.com This approach is invaluable for studying changes in protein expression in response to various stimuli or in different disease states. creative-proteomics.com
Biomolecular NMR: Isotope-labeled amino acids, including L-Threonine (D5, 15N), are also utilized in NMR-based studies to investigate the structure, dynamics, and binding of biological macromolecules. isotope.comisotope.com The presence of the ¹⁵N nucleus, with its fractional nuclear spin, can enhance the resolution of NMR spectra, providing more detailed structural information.
Properties
Molecular Weight |
125.14 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Strategic Synthesis and Biosynthetic Incorporation of L Threonine D5, 15n
Chemo-Enzymatic and Microbial Fermentation Methodologies for Isotope Labeling
The synthesis of isotopically labeled L-Threonine, including L-Threonine (D5, 15N), can be effectively achieved through both chemo-enzymatic and microbial fermentation methods. medchemexpress.commedchemexpress.commedchemexpress.com
Microbial fermentation is a widely used method for the large-scale production of L-Threonine. Genetically engineered strains of bacteria, most notably Escherichia coli and Corynebacterium glutamicum, are commonly employed for this purpose. nih.govnih.govchemicalbook.com These microorganisms are metabolically engineered to overproduce L-Threonine from simple carbon and nitrogen sources. nih.gov For the production of L-Threonine (D5, 15N), the fermentation medium is supplemented with precursors enriched with deuterium (B1214612) and ¹⁵N. For instance, a deuterated carbon source like D-glucose and a ¹⁵N-labeled nitrogen source such as (¹⁵NH₄)₂SO₄ can be used. chemie-brunschwig.chnih.gov The bacterial biosynthetic pathways then incorporate these isotopes into the final L-Threonine molecule. wikipedia.org
Chemo-enzymatic synthesis offers a powerful alternative, combining the specificity of enzymatic reactions with the versatility of chemical synthesis. This approach allows for highly specific labeling at particular atomic positions. Enzymes such as threonine aldolases can catalyze the formation of the L-Threonine backbone from glycine (B1666218) and acetaldehyde (B116499) precursors. sci-hub.se By using isotopically labeled precursors in these enzymatic reactions, specific labeling patterns can be achieved. For example, using ¹⁵N-glycine and deuterated acetaldehyde would result in a specifically labeled L-Threonine molecule. This method provides excellent control over the stereochemistry of the final product, yielding the desired L-isomer. nih.gov
Design and Optimization of Precursor Molecules for Isotopic Enrichment
The successful synthesis of L-Threonine (D5, 15N) with high isotopic enrichment hinges on the careful design and selection of precursor molecules. In microbial fermentation, the primary precursors are the main carbon and nitrogen sources in the culture medium.
For deuterium labeling, deuterated glucose (D-glucose) is a common carbon source. To achieve ¹⁵N labeling, a ¹⁵N-enriched nitrogen source is required. Ammonium salts like (¹⁵NH₄)₂SO₄ or ¹⁵N-labeled amino acids can serve this purpose. nih.gov The choice of precursor can influence the efficiency of incorporation and the final isotopic purity.
In chemo-enzymatic synthesis, the precursors are more specific to the enzymatic reaction. For the synthesis of L-Threonine via threonine aldolase (B8822740), the key precursors are glycine and acetaldehyde. sci-hub.se To produce L-Threonine (D5, 15N), one would utilize ¹⁵N-labeled glycine and a deuterated form of acetaldehyde. The synthesis of these labeled precursors is a critical step. For instance, deuterated acetaldehyde can be prepared from deuterated starting materials through established organic synthesis routes.
A significant challenge in biosynthetic labeling is metabolic scrambling, where the isotopes from the initial precursor are distributed among other metabolic pathways, leading to their incorporation into other amino acids. researchgate.net To minimize this, specific metabolic inhibitors or auxotrophic strains can be used. For example, the addition of unlabeled amino acids that might be synthesized from the same precursors can suppress the scrambling pathways and enhance the specific incorporation of isotopes into L-Threonine. researchgate.net
Achieving High Isotopic Purity and Regiospecificity in L-Threonine (D5, 15N) Synthesis
High isotopic purity and regiospecificity are paramount for the utility of L-Threonine (D5, 15N) in research. Isotopic purity refers to the percentage of molecules that contain the desired isotopes, while regiospecificity refers to the precise location of the isotopes within the molecule.
In microbial fermentation, achieving high isotopic purity requires optimizing the fermentation conditions and the composition of the culture medium to maximize the uptake and incorporation of the labeled precursors. The use of highly enriched precursors (e.g., >98% ¹⁵N) is essential. sigmaaldrich.comsigmaaldrich.com However, metabolic scrambling can reduce the regiospecificity of the labeling. researchgate.net
Chemo-enzymatic methods generally offer superior control over regiospecificity. universiteitleiden.nl By choosing specifically labeled precursors, the isotopes can be directed to precise locations in the L-Threonine molecule. For example, using [¹⁵N]glycine ensures that the ¹⁵N label is exclusively on the amino group. The stereospecificity of the enzymes used, such as L-threonine aldolase, also ensures the production of the correct L-isomer, which is crucial for biological studies. sci-hub.se
The final purity of the L-Threonine (D5, 15N) is also determined by the downstream purification process. Techniques like ion-exchange chromatography and high-performance liquid chromatography (HPLC) are used to separate the labeled L-Threonine from other amino acids and impurities, ensuring a high chemical and isotopic purity of the final product. mdpi.com
Production Scale-Up and Economic Considerations for Research Applications
The scale-up of L-Threonine (D5, 15N) production is a critical step to meet the demands of research applications. The transition from laboratory-scale synthesis to larger-scale production presents several challenges, including maintaining high yields, isotopic purity, and cost-effectiveness. otsuka.co.jp
For microbial fermentation, scaling up involves moving from shake flasks to large-scale fermenters (bioreactors). nih.govnih.govnih.gov This requires optimization of parameters such as aeration, pH, temperature, and nutrient feeding strategies to maintain high cell densities and productivity. nih.govnih.gov The cost of the isotopically labeled precursors is a major economic driver. Deuterated glucose and ¹⁵N-labeled nitrogen sources are significantly more expensive than their unlabeled counterparts. Therefore, optimizing the efficiency of precursor incorporation is crucial for economic viability.
Chemo-enzymatic processes can also be scaled up. This may involve immobilizing the enzymes to allow for their reuse, which can significantly reduce the cost of the biocatalyst. sci-hub.se The development of efficient and scalable synthetic routes for the labeled precursors is also a key economic consideration.
Below is an interactive table summarizing the properties of commercially available isotopically labeled L-Threonine variants.
| Product Name | Isotopic Purity | Molecular Weight | Applications |
| L-Threonine-¹⁵N | 98 atom % ¹⁵N | 120.11 | Bio NMR sigmaaldrich.com |
| L-Threonine-¹³C₄,¹⁵N | 98 atom % ¹³C, 98 atom % ¹⁵N | 124.08 | Biomolecular NMR, Metabolism, Metabolomics, Proteomics isotope.comsigmaaldrich.com |
| L-Threonine (D₅, 97%; ¹⁵N, 98%) | D, 97%; ¹⁵N, 98% | 125.14 | Biomolecular NMR, Metabolism, Metabolomics, Proteomics isotope.com |
| L-Threonine-N-Fmoc, O-t-butyl ether (¹³C₄, 97-99%; ¹⁵N, 97-99%) | ¹³C₄, 97-99%; ¹⁵N, 97-99% | 402.43 | Biomolecular NMR, Proteomics isotope.com |
L Threonine D5, 15n in Quantitative Proteomics and Protein Dynamics
Applications of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics. In this technique, cells are cultured in specialized media where a standard essential amino acid is replaced with its "heavy" isotopically labeled counterpart, such as L-Threonine (D5, 15N).
The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid. One population is cultured in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium with the isotopically labeled version. Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population. The two cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and analyzed by mass spectrometry.
Because the light and heavy proteins are chemically identical, they behave the same way during sample preparation and chromatographic separation. However, they are distinguishable in the mass spectrometer due to the mass difference imparted by the stable isotopes. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two cell populations.
L-Threonine (D5, 15N) is a suitable candidate for SILAC experiments. As an essential amino acid, its incorporation into newly synthesized proteins is ensured. The presence of both deuterium (B1214612) and a heavy nitrogen isotope provides a significant and distinct mass shift, facilitating unambiguous identification and quantification.
Table 1: Illustrative SILAC Experimental Data for L-Threonine (D5, 15N)-Labeled Peptides
| Protein Name | Peptide Sequence | Light (m/z) | Heavy (m/z) | Heavy/Light Ratio | Fold Change |
| Kinase A | AGVTVWNDR | 465.24 | 470.26 | 2.1 | 2.1-fold increase |
| Structural Protein B | FTLVEVVR | 489.29 | 494.31 | 0.5 | 2.0-fold decrease |
| Enzyme C | TIEELQK | 443.24 | 448.26 | 1.0 | No change |
Note: This table presents hypothetical data for illustrative purposes, demonstrating how SILAC data using a heavy threonine would be interpreted.
In vivo Stable Isotope Labeling in Mammals (SILAM) for Comprehensive Proteome Analysis
Stable Isotope Labeling in Mammals (SILAM) extends the principles of metabolic labeling to whole organisms, such as rodents, for comprehensive in vivo proteome analysis. eurisotop.com In SILAM, an entire animal is labeled with a diet containing a stable isotope-labeled amino acid. eurisotop.com This creates a "heavy" organism whose tissues can be used as an internal standard for quantitative proteomics. eurisotop.com
The process involves feeding an animal a specially formulated diet where a particular amino acid is entirely replaced by its heavy isotopic form. For instance, a diet could be prepared with L-Threonine (D5, 15N) as the sole source of threonine. Over time, and potentially across generations, the tissues of the animal become fully enriched with the heavy amino acid.
Once a fully labeled "SILAM mouse" is generated, its tissues can be mixed with corresponding tissues from an unlabeled, experimental "light" animal. This mixture is then processed for proteomic analysis. The key advantage of SILAM is that it accounts for variability introduced during sample preparation, as the light and heavy samples are combined at the very beginning of the workflow. eurisotop.com This is particularly crucial when extensive sample preparation, such as organelle isolation, is required. eurisotop.com
The resulting heavy proteome serves as an ideal internal standard, allowing for the accurate quantification of every protein identified in the unlabeled sample. This technique is invaluable for studying basic mammalian physiology and for the analysis of animal models of human diseases. eurisotop.com
Quantification of Protein Synthesis and Degradation Rates Utilizing Isotopic Tracers
Isotopically labeled amino acids like L-Threonine (D5, 15N) are instrumental in measuring protein turnover, which encompasses both protein synthesis and degradation. By monitoring the rate of incorporation of a heavy amino acid into proteins over time (a "pulse" experiment) or the rate of its disappearance after a period of labeling (a "pulse-chase" experiment), researchers can determine the kinetics of these fundamental cellular processes.
In a typical dynamic SILAC or "pulse" SILAC experiment to measure protein synthesis, cells are switched from a light medium to a heavy medium containing L-Threonine (D5, 15N). Samples are then collected at various time points, and the ratio of heavy to light peptides is measured. This ratio increases over time as new proteins are synthesized with the heavy amino acid, allowing for the calculation of the synthesis rate constant (ks).
Conversely, to measure protein degradation, cells are first fully labeled with the heavy amino acid. They are then switched to a light medium, and the disappearance of the heavy-labeled protein is monitored over time. This allows for the determination of the degradation rate constant (kd).
These measurements provide a dynamic view of the proteome, revealing that proteins within a cell have vastly different turnover rates, which can be altered in response to various stimuli or in disease states.
Table 2: Representative Protein Turnover Rates Determined Using a Labeled Threonine Tracer
| Protein | Tissue/Cell Type | Synthesis Rate (ks) (day⁻¹) | Degradation Rate (kd) (day⁻¹) | Half-life (days) |
| Metabolic Enzyme X | Liver | 0.85 | 0.83 | 0.84 |
| Cytoskeletal Protein Y | Muscle | 0.05 | 0.05 | 13.86 |
| Signaling Protein Z | Brain | 0.21 | 0.22 | 3.15 |
Note: This table contains representative data to illustrate the range of protein turnover rates that can be measured using stable isotope labeling.
Elucidation of Protein-Protein Interactions and Macromolecular Complex Dynamics
Understanding how proteins interact with each other to form functional complexes is crucial for deciphering cellular processes. Isotope labeling with amino acids such as L-Threonine (D5, 15N) can be integrated with techniques like co-immunoprecipitation (co-IP) and affinity purification-mass spectrometry (AP-MS) to quantitatively study protein-protein interactions.
In a typical experiment, a "bait" protein is tagged and expressed in cells grown in a heavy SILAC medium. A control experiment is performed in parallel using cells grown in a light medium, either without the bait protein or with an untagged version. After cell lysis, the bait protein and its interacting partners are pulled down. The light and heavy samples are then combined and analyzed by mass spectrometry.
True interaction partners of the bait protein will be highly enriched in the heavy-labeled sample, resulting in a high heavy-to-light ratio. In contrast, non-specific binders will be present in both samples, yielding a ratio close to one. This approach allows for the confident identification of specific interactors and can also reveal changes in interaction dynamics under different cellular conditions. The incorporation of labeled threonine provides a means to quantify these interactions accurately.
Isotope-Based Analysis of Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and stability. Phosphorylation, one of the most common PTMs, frequently occurs on threonine residues and plays a key role in cellular signaling. scispace.com Stable isotope labeling with amino acids is a powerful method for the quantitative analysis of PTMs.
By using L-Threonine (D5, 15N) in a SILAC experiment, it is possible to quantify changes in the phosphorylation status of threonine sites on a proteome-wide scale. For example, one cell population can be treated with a stimulus that alters kinase or phosphatase activity, while the other serves as a control. Both populations are labeled with either heavy or light threonine. After mixing the cell lysates, phosphopeptides can be enriched and analyzed by mass spectrometry.
The heavy-to-light ratios of the identified phosphopeptides will reveal how the phosphorylation of specific threonine sites changes in response to the stimulus. This approach can pinpoint the specific sites of regulation and provide insights into the signaling pathways involved. nih.govpnas.org
Table 3: Example of Quantitative Analysis of Threonine Phosphorylation Sites
| Protein | Phosphorylation Site | H/L Ratio (Stimulated/Control) | Interpretation |
| MAP Kinase 1 | Thr202 | 5.2 | Increased phosphorylation upon stimulation |
| Transcription Factor 2 | Thr115 | 0.3 | Decreased phosphorylation upon stimulation |
| Receptor Protein 3 | Thr450 | 1.1 | No significant change in phosphorylation |
Note: This table provides an example of how SILAC data can be used to quantify changes in site-specific threonine phosphorylation.
Metabolic Pathway Elucidation and Flux Analysis Utilizing L Threonine D5, 15n
Tracing of Carbon and Nitrogen Fluxes in Central Metabolic Pathways
L-Threonine (D5, 15N) serves as an invaluable tracer for simultaneously monitoring the fate of both carbon and nitrogen within central metabolism. nih.gov The stable isotopes—deuterium (B1214612) (D) and Nitrogen-15 (B135050) (15N)—act as reporters, allowing their incorporation into downstream metabolites to be tracked by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govbiorxiv.org
When cells are cultured with L-Threonine (D5, 15N), the labeled threonine is taken up and catabolized. The 15N-labeled amino group can be transferred to other keto-acids via transamination reactions, a cornerstone of amino acid metabolism. This allows researchers to trace the flow of threonine-derived nitrogen into the synthesis of other amino acids like glutamate (B1630785) and aspartate, which are central hubs for nitrogen distribution in the cell. biorxiv.orgembopress.org By measuring the 15N enrichment in the broader amino acid pool, the contribution of threonine to nitrogen homeostasis can be quantified. nih.gov
Simultaneously, the D5-labeled carbon backbone is tracked as it enters various catabolic routes. For instance, the degradation of threonine can produce acetyl-CoA and glycine (B1666218). mdpi.com The deuterium-labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, a central hub of energy metabolism. The deuterium atoms are subsequently incorporated into TCA cycle intermediates such as citrate (B86180), succinate, and malate. Tracking the mass isotopologue distribution (MID) of these intermediates reveals the extent to which threonine contributes to the TCA cycle pool. nih.gov This dual-labeling strategy provides a comprehensive view of how the carbon and nitrogen components of a single amino acid are partitioned and utilized throughout the metabolic network. nih.gov
Table 1: Illustrative Tracing of L-Threonine (D5, 15N) Fragments in Central Metabolism
| Precursor | Isotopic Label | Key Metabolic Pathway | Primary Labeled Products | Labeled Moiety |
| L-Threonine (D5, 15N) | 15N | Transamination | Glutamate, Alanine | 15N-amino group |
| L-Threonine (D5, 15N) | D5 | Threonine Dehydrogenase Pathway | Glycine, Acetyl-CoA | Deuterated carbon skeleton |
| L-Threonine (D5, 15N) | D5 | Threonine Dehydratase Pathway | α-Ketobutyrate -> Propionyl-CoA | Deuterated carbon skeleton |
| Acetyl-CoA (from Threonine) | Deuterated | TCA Cycle | Citrate, Succinate, Malate | Deuterated carbon skeleton |
Investigation of L-Threonine Catabolism, Anabolism, and Interconversion Pathways
L-Threonine (D5, 15N) is a precise tool for dissecting the specific pathways of its own breakdown (catabolism), its use in synthesis (anabolism), and its conversion to other molecules.
Catabolism: Threonine is metabolized through several distinct pathways. wikipedia.org
Threonine Dehydrogenase Pathway: In many organisms, threonine dehydrogenase converts threonine to 2-amino-3-ketobutyrate, which is then cleaved by a ligase into glycine and acetyl-CoA. mdpi.comcreative-proteomics.com Using L-Threonine (D5, 15N), researchers can trace the 15N and some deuterium atoms into the glycine pool, while the remaining deuterium atoms are tracked into the acetyl-CoA pool and subsequently the TCA cycle. nih.gov
Threonine Dehydratase Pathway: This pathway, prominent in humans where the threonine dehydrogenase gene is inactive, involves the deamination of threonine to α-ketobutyrate. reactome.org α-ketobutyrate is then converted to propionyl-CoA, which can be further metabolized to the TCA cycle intermediate succinyl-CoA. nih.gov The D5 label follows this route, allowing for quantification of this pathway's flux.
Anabolism: The primary anabolic role of L-threonine is as a building block for protein synthesis. When cells are grown in the presence of labeled threonine, the D5 and 15N isotopes become incorporated into newly synthesized proteins. By hydrolyzing these proteins and analyzing the isotopic enrichment of the resulting threonine, one can measure the rate of protein synthesis.
Interconversion: Threonine is a precursor for the synthesis of other amino acids, most notably glycine via the threonine dehydrogenase pathway. researchgate.net It can also be a precursor for isoleucine synthesis in some organisms, although this is a competing pathway. researchgate.net The use of L-Threonine (D5, 15N) allows for the clear demarcation of these conversion pathways by tracking the appearance of the D5 and 15N labels in downstream products like glycine or isoleucine.
Quantitative Metabolic Flux Analysis (MFA) Methodologies with L-Threonine (D5, 15N)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. wikipedia.org Isotope-based MFA, which utilizes tracers like L-Threonine (D5, 15N), is considered the most accurate method for determining intracellular fluxes in vivo. researchgate.net
The methodology involves several key steps:
Isotope Labeling Experiment: Cells or organisms are cultured in a medium where standard threonine is replaced with L-Threonine (D5, 15N). The system is allowed to reach an isotopic steady state, where the incorporation of the labeled atoms into downstream metabolites becomes constant. biorxiv.org
Metabolite Extraction and Analysis: Metabolites are extracted from the cells and analyzed, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov This analysis measures the mass isotopologue distributions (MIDs) for key metabolites, revealing the extent and pattern of deuterium and 15N incorporation.
Computational Flux Calculation: The measured MIDs are fed into a computational model of the cell's metabolic network. This model contains all known biochemical reactions and the atom transitions for each reaction. By using iterative algorithms, the model calculates the set of intracellular fluxes that best explains the observed labeling patterns. researchgate.net
The dual labeling of L-Threonine (D5, 15N) is particularly advantageous for MFA as it provides more constraints on the model compared to a singly labeled tracer. nih.gov Tracing both carbon and nitrogen simultaneously improves the accuracy and resolution of the calculated fluxes, especially for pathways at the interface of carbon and nitrogen metabolism, such as amino acid synthesis and degradation. nih.gov
Assessment of L-Threonine's Contributions to Cellular Energy Metabolism
L-Threonine is not only a building block for proteins but also a substrate for cellular energy production. asm.orgnih.gov Its catabolism directly feeds into the TCA cycle, the central engine of cellular respiration. mdpi.com
The contribution of L-Threonine (D5, 15N) to energy metabolism can be assessed by tracing its catabolic products:
Acetyl-CoA: Produced via the threonine dehydrogenase pathway, acetyl-CoA directly enters the TCA cycle by condensing with oxaloacetate to form citrate. mdpi.com The deuterium atoms from threonine are thus incorporated into all subsequent TCA cycle intermediates, and their presence can be used to quantify the flux from threonine into the cycle.
Propionyl-CoA: Generated from the threonine dehydratase pathway, propionyl-CoA is converted into succinyl-CoA, another TCA cycle intermediate. nih.gov This represents an anaplerotic input, replenishing the cycle's intermediates (see section 4.5).
By measuring the isotopic enrichment of TCA cycle intermediates derived from the D5 label, researchers can calculate the relative contribution of threonine to the total oxidative metabolism compared to other substrates like glucose or fatty acids. nih.gov Studies in various organisms have shown that amino acids, including threonine, can be significant energy sources, particularly under conditions of nutritional stress or in specific cell types. asm.orgnih.gov The oxidation of threonine-derived intermediates in the TCA cycle leads to the production of reducing equivalents (NADH and FADH2), which in turn drive the synthesis of ATP through oxidative phosphorylation. nih.gov
Elucidating Anaplerotic and Cataplerotic Roles in Metabolic Networks
The TCA cycle is a dynamic hub that must be constantly replenished with intermediates that are siphoned off for biosynthetic purposes. Anaplerosis refers to the reactions that replenish TCA cycle intermediates, while cataplerosis refers to the reactions that remove them. wikipedia.org L-Threonine plays a role in both processes.
Anaplerotic Role: The catabolism of threonine is a key anaplerotic pathway. As mentioned, the conversion of threonine to α-ketobutyrate and then propionyl-CoA, which ultimately forms succinyl-CoA, directly "fills up" the TCA cycle. nih.govnih.gov This is particularly important in cells that have high biosynthetic demands, as intermediates like citrate (for fatty acid synthesis) and α-ketoglutarate (for amino acid synthesis) are constantly being withdrawn. Using L-Threonine (D5, 15N), the flux through this anaplerotic pathway can be quantified by measuring the rate of appearance of labeled succinyl-CoA and its downstream products.
Cataplerotic Role: Cataplerosis is essentially the reverse of these processes, where TCA cycle intermediates are used for biosynthesis. For example, oxaloacetate and α-ketoglutarate can be converted into aspartate and glutamate, respectively. While threonine itself is an essential amino acid in humans and cannot be synthesized from TCA cycle intermediates, the pathways of its synthesis in microorganisms and plants represent a cataplerotic drain on the TCA cycle. wikipedia.org Tracing studies with L-Threonine (D5, 15N) can help delineate the balance between its anaplerotic (catabolic) and cataplerotic (biosynthetic precursor) roles in different physiological states.
Table 2: Key Enzymes in L-Threonine Metabolism
| Enzyme | EC Number | Pathway | Function |
| Threonine Dehydrogenase | EC 1.1.1.103 | Catabolism | Converts L-threonine to 2-amino-3-ketobutyrate. mdpi.com |
| 2-amino-3-ketobutyrate CoA ligase | EC 2.3.1.29 | Catabolism | Cleaves 2-amino-3-ketobutyrate into glycine and acetyl-CoA. mdpi.com |
| Threonine Dehydratase / Deaminase | EC 4.3.1.19 | Catabolism | Converts L-threonine to α-ketobutyrate and ammonia. creative-proteomics.com |
| Aspartate Kinase | EC 2.7.2.4 | Anabolism | First step in threonine biosynthesis from aspartate (in plants/microbes). researchgate.net |
| Homoserine Dehydrogenase | EC 1.1.1.3 | Anabolism | Catalyzes a key step in the threonine biosynthesis pathway. researchgate.net |
| Threonine Synthase | EC 4.2.3.1 | Anabolism | Final step in threonine biosynthesis (in plants/microbes). wikipedia.org |
Advanced Spectroscopic Characterization with L Threonine D5, 15n
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
In the realm of biomolecular NMR, L-Threonine (D5, 15N) provides researchers with a method to overcome some of the inherent challenges of studying large and complex macromolecules like proteins. The incorporation of 15N and deuterium (B1214612) offers distinct advantages for spectral resolution and sensitivity.
Structural and Dynamics Probing of Biological Macromolecules
The study of protein structure and dynamics is crucial for understanding their biological function. Isotopic labeling with 15N is a foundational technique in protein NMR, as it allows for the observation of signals from the protein backbone. The additional deuteration at the Cβ, Cγ, and methyl positions of L-threonine, as in L-Threonine (D5, 15N), further enhances NMR studies by reducing spectral complexity and sharpening signals. Deuterium has a smaller gyromagnetic ratio than protons, which leads to a significant reduction in dipolar relaxation, a major cause of line broadening in large proteins. nih.govutoronto.ca This allows for more precise measurements of structural restraints and the study of molecular motions over a wide range of timescales. nih.gov
By incorporating L-Threonine (D5, 15N) into a protein, researchers can selectively monitor the threonine residues. Threonine is often found at protein surfaces and interfaces, including protein-nucleic acid binding sites, making it a valuable reporter for interactions and conformational changes. plos.orgnih.gov The 15N label on the backbone amide provides information about the local environment and dynamics of the polypeptide chain, while the deuterated side chain minimizes spectral overlap from protons, allowing for clearer observation of other key signals.
Methyl Group Labeling Strategies for High Molecular Weight Protein Complexes
For very large proteins and protein complexes (often exceeding 100 kDa), traditional NMR approaches face significant limitations due to severe signal overlap and rapid signal decay. Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) has emerged as a powerful technique to overcome these challenges. nih.govutoronto.ca This method focuses on the signals from the methyl groups of isoleucine, leucine, valine, methionine, and threonine.
The methyl groups of threonine are particularly useful probes. plos.orgnih.gov Introducing L-Threonine labeled with a 13CH3 group at the gamma position, in a perdeuterated protein background (achieved in part by using precursors like L-Threonine (D5, 15N) in the expression media and D2O), provides highly sensitive NMR probes. isotope.com The D5 labeling on the rest of the threonine molecule helps to reduce relaxation pathways, further enhancing the quality of the methyl-TROSY spectra. utoronto.ca This approach has enabled the study of the structure and dynamics of megadalton-sized protein machinery, which was previously intractable by solution NMR. scienceopen.com
| Labeling Strategy | Protein Size | Key Advantage |
| Uniform 15N Labeling | < 25 kDa | Backbone resonance assignment and dynamics. |
| Uniform 15N/13C Labeling | < 40 kDa | Enables triple-resonance experiments for sequential assignment. |
| 15N Labeling with Perdeuteration | > 40 kDa | Reduces relaxation, sharpens lines for larger proteins. |
| Selective Methyl Labeling (e.g., in deuterated threonine) | > 100 kDa | Utilizes methyl-TROSY for studying very large complexes. |
Multi-Dimensional and Triple-Resonance NMR Techniques for Resonance Assignment
A prerequisite for any detailed structural or dynamic study by NMR is the sequence-specific assignment of resonances to individual atoms in the protein. For proteins larger than ~15 kDa, this becomes exceedingly difficult with two-dimensional NMR alone due to spectral crowding. utoronto.ca Triple-resonance NMR experiments, which correlate the 1H, 15N, and 13C nuclei, are the standard for assigning the backbone and side-chain resonances of larger proteins. utoronto.ca
The uniform incorporation of 15N-labeled amino acids, such as L-Threonine (15N), is essential for these experiments. utoronto.ca The further use of deuterated amino acids like L-Threonine (D5, 15N) in a perdeuterated protein sample significantly enhances the sensitivity of these triple-resonance experiments for high-molecular-weight systems by slowing down transverse relaxation. utoronto.ca This allows for more efficient magnetization transfer between nuclei, resulting in stronger signals and enabling the assignment of proteins that would otherwise be too large to study in detail.
Solid-State NMR Approaches for Insoluble or Aggregated Systems
Many proteins, particularly those involved in diseases like Alzheimer's and Parkinson's, form insoluble aggregates known as amyloid fibrils. nih.govnih.gov These systems are not amenable to study by conventional solution NMR. Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of such non-crystalline, immobile systems at atomic resolution. nih.govnih.gov
Isotopic labeling is indispensable for ssNMR. researchgate.net Uniformly labeling a protein with 13C and 15N allows for the measurement of internuclear distances and torsion angles that define the protein's structure. By incorporating specifically labeled amino acids like L-Threonine (D5, 15N), researchers can simplify complex spectra and obtain site-specific structural information. researchgate.netfrontiersin.org For instance, the 15N label can be used to determine the backbone conformation, while the deuterated side chain helps to suppress strong proton-proton dipolar couplings, which can obscure the signals of interest in ssNMR. This approach has been instrumental in determining the in-register parallel β-sheet architecture common to many amyloid fibrils. osti.gov
Mass Spectrometry (MS) Methodologies
In mass spectrometry, the key advantage of using isotopically labeled compounds is their ability to serve as ideal internal standards for quantification.
Development of Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying small molecules, including amino acids, in complex biological samples like plasma, urine, and tissue extracts. nih.govmz-at.de A major challenge in quantitative MS is variability introduced during sample preparation and analysis, such as extraction efficiency and matrix effects that can suppress or enhance ionization. bioanalysis-zone.com
To correct for this variability, a stable isotope-labeled (SIL) internal standard is added at a known concentration to each sample at the earliest stage of preparation. oup.com L-Threonine (D5, 15N) is an excellent internal standard for the quantification of natural L-threonine. It is chemically identical to the analyte, so it behaves the same way during extraction, chromatography, and ionization. However, due to its increased mass from the D5 and 15N labels, it can be distinguished from the endogenous threonine by the mass spectrometer.
By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL internal standard, a highly accurate and precise quantification can be achieved. nih.gov This approach is the gold standard in quantitative proteomics and metabolomics. ckisotopes.com
Below is a table showing examples of stable isotope-labeled internal standards used for the absolute quantification of various amino acids in a validated LC-MS/MS method.
| Analyte | Labeled Internal Standard |
| L-Alanine | L-Alanine-(2,3,3,3-d4) |
| L-Arginine | L-Arginine-(13C6, 15N4) |
| L-Histidine | L-Histidine-(ring-2-13C) |
| L-Isoleucine | L-Isoleucine-(13C6, 15N) |
| L-Leucine | L-Leucine-(5,5,5-d3) |
| L-Methionine | L-Methionine-(methyl-d3) |
| L-Phenylalanine | L-Phenylalanine-(ring-13C6) |
| L-Proline | L-Proline-(13C5, 15N) |
| L-Serine | L-Serine-(2,3,3-d3) |
| L-Threonine | L-Threonine-(13C4, 15N, d3) |
| L-Tyrosine | L-Tyrosine-(ring-13C6) |
| L-Valine | L-Valine-(d8) |
This table is illustrative of typical internal standards used in quantitative amino acid analysis and is adapted from methodologies described in the literature. The specific labeling pattern, such as the D5, 15N pattern for threonine, serves the same fundamental purpose.
Utilization of Isotopic Internal Standards for Accurate Metabolite and Peptide Quantification
In the fields of metabolomics and proteomics, the precise and accurate quantification of endogenous molecules is critical for understanding biological systems. chempep.com Stable isotope-labeled compounds, such as L-Threonine (D5, 15N), serve as ideal internal standards for mass spectrometry-based quantification. medchemexpress.comckisotopes.com An isotopic internal standard is a form of the analyte of interest where one or more atoms have been replaced with their heavy stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (B135050) (¹⁵N)). chempep.com L-Threonine (D5, 15N) is a version of L-Threonine labeled with five deuterium atoms and one nitrogen-15 atom. medchemexpress.comisotope.com
The fundamental principle behind using an isotopic internal standard is that it exhibits nearly identical chemical and physical properties—such as extraction efficiency, ionization response, and chromatographic retention time—to its unlabeled, or endogenous, counterpart. ckisotopes.com However, due to the mass difference, it can be distinguished by a mass spectrometer. By adding a known quantity of the labeled standard to a sample prior to analysis, it co-processes with the endogenous analyte. Any sample loss during preparation or fluctuations in instrument response will affect both the standard and the analyte equally. iroatech.com Consequently, the ratio of the signal from the endogenous analyte to the signal from the isotopic internal standard provides a highly accurate and precise measure of the analyte's concentration.
The use of stable isotope-labeled internal standards is considered the gold standard for quantitative mass spectrometry as it effectively corrects for matrix effects, such as ion suppression, and other sources of analytical variability. ckisotopes.comiroatech.com This approach offers superior accuracy compared to using structural homologues as internal standards, which may not perfectly mimic the behavior of the analyte. ckisotopes.com This methodology is crucial in various applications, from clinical diagnostics to metabolic flux analysis. medchemexpress.comckisotopes.com For peptide quantification, stable isotope-labeled synthetic peptides are spiked into biological samples after protein digestion, enabling precise measurement of the target protein's concentration. unc.edu
Table 1: Role of L-Threonine (D5, 15N) as an Internal Standard in Quantitative Analysis
| Analytical Step | Challenge without Internal Standard | Solution with L-Threonine (D5, 15N) |
| Sample Extraction | Incomplete or variable recovery of the target analyte (L-Threonine) leads to underestimation. | The labeled standard experiences the same degree of loss, allowing the ratio to remain constant and reflect the true initial concentration. |
| Chromatography | Minor shifts in retention time can lead to misidentification or inaccurate peak integration. | The labeled standard co-elutes with the analyte, confirming its identity and providing a clear reference for peak integration. |
| Mass Spectrometry (Ionization) | Matrix components can suppress or enhance the analyte's signal, leading to inaccurate quantification. | Ion suppression or enhancement affects the labeled standard and the analyte proportionally, thus normalizing the signal and correcting for the effect. |
| Quantification | Absolute signal intensity can vary between runs due to instrument fluctuations. | The ratio of the analyte signal to the standard signal is used for quantification, which is robust against instrument variability. |
High-Resolution Mass Spectrometry for Isotopic Enrichment Measurements
High-resolution mass spectrometry (HRMS) is an indispensable tool for accurately measuring the isotopic enrichment of molecules, a key requirement in metabolic tracer studies. nih.gov When stable isotopes like those in L-Threonine (D5, 15N) are introduced into a biological system, HRMS can precisely differentiate and quantify the labeled compounds from their unlabeled natural abundance counterparts. nih.gov This capability is fundamental to tracing the metabolic fate of amino acids and other metabolites. isotope.com
A significant challenge in such studies is the accurate measurement of small variations in isotopic enrichment, especially under conditions of high isotopic dilution where the labeled compound is a minor fraction of the total pool. nih.govqub.ac.uk Research has demonstrated the development of gas chromatography/mass spectrometry (GC/MS) methods for the simultaneous measurement of enrichments from different isotopic labels on the same molecule, such as ¹³C and ¹⁵N on threonine. nih.govresearchgate.net These methods provide the sensitivity and specificity needed to track metabolic pathways.
In one such study, a GC/MS method was developed to measure isotopic enrichments of doubly labeled threonine with values lower than 1.5 Molar Percent Excess (MPE). nih.govqub.ac.uk The precision of this technique was rigorously evaluated, demonstrating its reliability for demanding tracer studies. The accuracy of the GC/MS measurements for ¹³C-isotopic enrichment was further validated by comparison with gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS), with statistical analysis confirming that both techniques yielded equivalent results. nih.govqub.ac.uk This demonstrates that HRMS techniques offer the necessary throughput and require smaller sample amounts compared to older methods, facilitating more complex experimental designs. nih.gov Ultrahigh mass resolution can also be employed to analyze the isotopic fine structure of peptides, allowing for the unequivocal assignment of enrichment levels of both ¹⁵N and ¹³C. nih.gov
Table 2: Performance of a GC/MS Method for Measuring Threonine Isotopic Enrichment
| Performance Metric | [U-¹³C]-Threonine | ¹⁵N-Threonine |
| Intra-day Repeatability | < 0.05 MPE | < 0.06 MPE |
| Long-term Reproducibility (6 weeks) | ~ 0.09 MPE | ~ 0.09 MPE |
| Lowest Measured Enrichment (in plasma) | 0.01 MPE | 0.02 MPE |
Data sourced from a study on the simultaneous measurement of ¹³C- and ¹⁵N-isotopic enrichments of threonine. nih.govqub.ac.uk
Mechanistic Enzymology and Reaction Specificity Studies of L Threonine D5, 15n
Elucidation of Enzyme Catalytic Mechanisms Involving L-Threonine
The metabolism of L-threonine is primarily governed by three classes of enzymes: threonine aldolases, threonine dehydratases (also known as threonine ammonia-lyases), and threonine dehydrogenases. Each of these enzymes catalyzes a distinct transformation of L-threonine, and isotopic labeling with L-Threonine (D5, 15N) can provide critical insights into their respective catalytic mechanisms.
Threonine Aldolase (B8822740): This enzyme catalyzes the reversible retro-aldol cleavage of L-threonine to glycine (B1666218) and acetaldehyde (B116499). nih.govwikipedia.org The reaction mechanism involves the formation of a Schiff base intermediate with the pyridoxal-5'-phosphate (PLP) cofactor. By using L-Threonine (D5, 15N), researchers can trace the fate of the atoms during catalysis. The deuterium (B1214612) labels on the carbon backbone can help to elucidate the stereochemistry of the Cα-Cβ bond cleavage and the subsequent protonation steps. The 15N label in the amino group allows for the direct observation of the Schiff base formation and its transformation throughout the catalytic cycle.
Threonine Dehydratase/Ammonia-Lyase: This PLP-dependent enzyme catalyzes the conversion of L-threonine to α-ketobutyrate and ammonia. wikipedia.org The mechanism involves the elimination of water from the β-hydroxyl group and subsequent hydrolysis of the resulting enamine/imine intermediate. ebi.ac.uk Studies on the 15N-depletion of threonine in metabolic processes suggest that threonine ammonia-lyase activity can lead to nitrogen isotope fractionation. nih.govresearchgate.net The use of 15N-labeled threonine can help to quantify this fractionation and provide insights into the transition state of the deamination step. The deuterium labels in L-Threonine (D5, 15N) would be crucial in determining whether the C-H bond cleavage at the α- or β-position is involved in the rate-determining step.
L-Threonine 3-Dehydrogenase: This NAD+-dependent enzyme oxidizes the 3-hydroxyl group of L-threonine to form 2-amino-3-oxobutanoate. wikipedia.org While the human gene for this enzyme is considered an inactive pseudogene, it is a significant pathway in many other organisms. wikipedia.org Isotopic labeling with deuterium at the C3 position would directly probe the hydride transfer step to NAD+, a key feature of the dehydrogenase mechanism.
Investigating Substrate-Enzyme Interactions and Binding Affinity via Isotopic Probes
The precise positioning of a substrate within an enzyme's active site is fundamental to its catalytic efficiency. Isotopic labeling of L-threonine can be a subtle yet powerful method to study these interactions. While direct binding affinity changes due to isotopic substitution are generally small, the use of techniques like NMR spectroscopy with 15N-labeled L-threonine can provide detailed information about the electronic environment of the amino group upon binding to the enzyme.
Changes in the chemical shift of the 15N nucleus upon binding can indicate the formation of hydrogen bonds and other interactions with active site residues. This information is critical for understanding how the enzyme recognizes and orients its substrate for catalysis. For instance, in cell-free synthesis systems, L-[15N]threonine has been used to selectively label proteins to study protein structure and interactions. nih.gov This same principle can be applied to study the interaction of labeled threonine with its metabolizing enzymes.
The deuterium labels in L-Threonine (D5, 15N) can also be used in techniques like neutron crystallography to determine the precise location of hydrogen atoms in the enzyme-substrate complex, providing unparalleled detail about the geometry of the active site.
Application of Isotopic Kinetic Isotope Effects for Rate-Limiting Step Determination
Kinetic Isotope Effects (KIEs) are among the most powerful tools for elucidating enzymatic reaction mechanisms and identifying rate-limiting steps. wikipedia.org A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.
The L-Threonine (D5, 15N) isotopologue is designed to probe multiple steps in the enzymatic reactions of threonine metabolism:
Deuterium KIEs (DKIE): The presence of deuterium at positions where C-H bonds are broken or their hybridization state changes in the transition state can lead to a significant KIE. For example, in the reaction catalyzed by L-threonine 3-dehydrogenase, a primary deuterium KIE would be expected if the C-H bond at the C3 position is cleaved in the rate-determining step. For threonine dehydratase, a deuterium KIE at the Cα position could help elucidate the timing of proton abstraction relative to other steps.
Nitrogen KIEs (15NKIE): A 15N KIE can provide information about changes in bonding to the nitrogen atom. In the mechanisms of threonine aldolase and threonine dehydratase, the formation and breakdown of the Schiff base intermediate involve changes in the bonding environment of the amino group nitrogen. A measurable 15N KIE would indicate that this process is at least partially rate-limiting. Studies on other enzymes like L-amino acid oxidase have demonstrated the utility of 15N KIEs in distinguishing between different mechanistic pathways. nih.gov
The following interactive table provides hypothetical KIE values for different rate-limiting steps in the reactions of threonine-metabolizing enzymes, illustrating how L-Threonine (D5, 15N) could be used to differentiate between mechanistic possibilities.
| Enzyme | Proposed Rate-Limiting Step | Expected DKIE (kH/kD) | Expected 15NKIE (k14/k15) |
| Threonine Aldolase | Cα-Cβ bond cleavage | ~1.0 - 1.2 | ~1.0 |
| Schiff base formation/hydrolysis | ~1.0 | >1.0 | |
| Threonine Dehydratase | Cα-H bond cleavage | >1.5 | ~1.0 |
| Dehydration (Cβ-OH cleavage) | ~1.0 - 1.3 | ~1.0 | |
| Deamination | ~1.0 | >1.0 | |
| L-Threonine 3-Dehydrogenase | Hydride transfer from C3 | >2.0 | ~1.0 |
| Substrate binding/product release | ~1.0 | ~1.0 |
These are illustrative values. Actual experimental values would depend on the specific enzyme and reaction conditions.
Integration of Computational Chemistry Approaches (e.g., QM/MM) with Isotopic Data
Computational chemistry, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) methods, has become a powerful partner to experimental studies in mechanistic enzymology. QM/MM calculations allow for the modeling of the reaction pathway at a quantum mechanical level for the active site, while the surrounding protein and solvent are treated with classical molecular mechanics.
The integration of experimental data from studies using L-Threonine (D5, 15N) is crucial for validating and refining these computational models. For example, experimentally determined KIEs can be compared with theoretically calculated KIEs from QM/MM simulations. A close agreement between the experimental and computed values provides strong support for the proposed transition state structure and reaction pathway.
Furthermore, QM/MM simulations can help to interpret experimental results that may be ambiguous. For instance, a small experimental KIE could be due to the chemical step not being fully rate-limiting or due to a complex transition state. QM/MM calculations can dissect the contributions of different factors to the observed KIE. While no specific QM/MM studies utilizing L-Threonine (D5, 15N) have been reported, the principles of such an integrated approach are well-established and would be highly applicable to the study of threonine-metabolizing enzymes.
Applications in Diverse Biological Research Models Excluding Human Clinical Data
Utilization in In vitro Cell Culture Systems for Controlled Metabolic Studies
In controlled in vitro environments, L-Threonine (D5, 15N) is instrumental for dissecting cellular metabolism with high precision. Its use in cell culture allows researchers to trace the fate of threonine's carbon and nitrogen atoms as they are incorporated into new molecules or used in cellular signaling pathways.
A significant area of this research is in the study of embryonic stem cells (ESCs). Mouse ESCs, for instance, have a unique and stringent requirement for threonine to maintain their pluripotency and capacity for self-renewal. nih.govnih.gov Isotope labeling studies have revealed that threonine catabolism, mediated by the enzyme threonine dehydrogenase, provides essential building blocks for numerous biosynthetic pathways. nih.govresearchgate.net Using isotopically labeled threonine, researchers have demonstrated that it is a substantial source of cellular glycine (B1666218) and acetyl-coenzyme A (CoA). nih.govresearchgate.net These molecules are critical precursors for nucleotide biosynthesis, mitochondrial energy production, and the synthesis of S-adenosylmethionine (SAM). SAM is a universal methyl donor, and its availability, influenced by threonine metabolism, directly impacts epigenetic modifications like the trimethylation of histone H3 lysine (B10760008) 4 (H3K4me3), which is crucial for maintaining stem cell fate. researchgate.net
Furthermore, stable isotope labeling by amino acids in cell culture (SILAC) is a widespread technique where labeled amino acids are used to quantify differences in protein abundance between cell populations. broadinstitute.org L-Threonine (D5, 15N) can be used in SILAC-based proteomics to study changes in protein synthesis and turnover under various experimental conditions. Another application is in cell-free protein synthesis systems, where ¹⁵N-labeled threonine has been used to selectively label specific threonine residues in proteins. This facilitates structural analysis by nuclear magnetic resonance (NMR) spectroscopy, allowing for the precise study of protein structure and function without the issue of isotope scrambling common in in vivo systems. nih.gov
| Research Area | Cell Model | Key Finding Enabled by Isotopic Labeling | Reference |
|---|---|---|---|
| Stem Cell Pluripotency | Mouse Embryonic Stem Cells (mESCs) | Traced threonine's contribution of carbon and nitrogen to the synthesis of glycine, acetyl-CoA, and S-adenosylmethionine (SAM), linking its metabolism to histone methylation and epigenetic regulation. | nih.govresearchgate.net |
| Protein Structural Analysis | E. coli cell-free system | Enabled unambiguous identification of specific threonine residues in the Ras protein for NMR studies by incorporating ¹⁵N-threonine without isotopic scrambling. | nih.gov |
| Metabolic Flux Analysis | Human Colon Carcinoma (Caco-2) Cells | Used to determine cancer-induced shifts in the turnover rates of amino acids, identifying decreased threonine turnover as part of metabolic reprogramming in cancer cells. | nih.gov |
Application in Animal Models for Physiological and Pathophysiological Research
In animal models, L-Threonine (D5, 15N) and other stable isotope-labeled versions of threonine are invaluable for studying whole-body metabolism, nutrient partitioning, and the physiological roles of this essential amino acid in a complex, integrated system. These tracer studies provide dynamic information that cannot be obtained from simple concentration measurements. physoc.org
A primary focus of this research has been on intestinal health and function. nih.gov Threonine is a critical component of mucins, the glycoproteins that form the protective mucus layer in the gut. evonik.comevonik.com Isotopic tracer studies in pigs have shown that a significant portion (40-60%) of dietary threonine is utilized by the portal-drained viscera (PDV), which includes the intestines, during its first pass after absorption. nih.govoup.com This highlights the high demand of the gut for threonine, primarily for the synthesis of mucosal proteins like mucin. By infusing labeled threonine, researchers can quantify its uptake and incorporation into intestinal tissues, providing insights into gut barrier function and health. nih.gov
Studies in pigs have also used labeled threonine to investigate the tissue-specific oxidation of this amino acid. Research has identified that threonine dehydrogenase activity, a key catabolic pathway, is primarily located in the liver and pancreas. By measuring the isotopic enrichment of metabolites like glycine in these tissues following infusion of labeled threonine, scientists can determine the relative contribution of each organ to threonine catabolism. sci-hub.se
Furthermore, research in rat models has utilized the natural abundance of ¹⁵N in threonine to understand how its metabolism is affected by dietary protein levels. These studies found that in rats fed high-protein diets, the threonine incorporated into body proteins becomes depleted in ¹⁵N. nih.govresearchgate.net This is due to the increased activity of enzymes that preferentially catabolize ¹⁵N-threonine, providing a biochemical basis for how dietary shifts can alter the isotopic composition of an organism's tissues. nih.gov
| Animal Model | Research Focus | Methodology | Key Finding | Reference |
|---|---|---|---|---|
| Pigs | Intestinal Metabolism | Infusion of labeled threonine ([U-¹³C]threonine) | The portal-drained viscera extract 40-60% of dietary threonine in the first pass, primarily for mucosal protein synthesis. | nih.govoup.com |
| Pigs | Threonine Catabolism | Infusion of labeled threonine ([U-¹⁴C]threonine) | Threonine dehydrogenase activity, and thus threonine oxidation, is localized to the liver and pancreas. | sci-hub.se |
| Rats | Dietary Protein Effects | Analysis of natural ¹⁵N abundance in amino acids | High dietary protein intake leads to a significant depletion of ¹⁵N in tissue threonine due to increased enzymatic catabolism. | nih.gov |
Investigations in Microbial Systems for Metabolic Engineering and Biosynthesis Studies
In microbial systems, L-Threonine (D5, 15N) is a critical tool for metabolic engineering, particularly for optimizing the fermentative production of L-threonine and other valuable biochemicals. nih.govresearchgate.net Microorganisms like Escherichia coli and Corynebacterium glutamicum are widely used as cell factories for amino acid production. nih.govmdpi.com Understanding and manipulating their intricate metabolic networks is key to improving production yield and efficiency.
Metabolic Flux Analysis (MFA) using stable isotope tracers is a core strategy in this field. nih.gov By growing microbes on a substrate labeled with a stable isotope (e.g., ¹³C-glucose) and analyzing the isotopic labeling patterns of intracellular metabolites, including threonine, researchers can map the flow of carbon through the entire metabolic network. This allows for the quantification of fluxes through competing pathways and the identification of metabolic bottlenecks. nih.govresearchgate.net
For example, in the development of L-threonine overproducing E. coli strains, MFA has been used to identify which genetic modifications would be most effective. nih.gov By analyzing the metabolic flux distribution, researchers identified target genes for engineering. This included removing feedback inhibition mechanisms, deleting pathways that degrade threonine or compete for its precursors, and overexpressing key enzymes in the biosynthesis pathway. researchgate.netnih.gov Such systematic, data-driven engineering has led to strains capable of producing high titers of L-threonine with yields approaching the theoretical maximum. nih.gov
These tracer studies can reveal the importance of cofactor supply (like NADPH) and the activity of ancillary pathways, such as the pentose (B10789219) phosphate (B84403) pathway or the glyoxylate (B1226380) shunt, in maximizing the carbon flux towards threonine. nih.govresearchgate.net By understanding how carbon and nitrogen from central metabolism are partitioned, scientists can rationally design and construct microbial strains with superior production capabilities for threonine and other aspartate-family amino acids. mdpi.comnih.gov
| Microorganism | Engineering Goal | Isotopic Tracer Application | Outcome/Key Insight | Reference |
|---|---|---|---|---|
| Escherichia coli | Increase L-Threonine Yield | Metabolic Flux Analysis (MFA) using ¹³C-labeled glucose | Identified target genes for deletion (e.g., tdh, metA, lysA) and overexpression to channel precursors into the threonine biosynthesis pathway, significantly boosting production. | researchgate.netnih.gov |
| Corynebacterium glutamicum | Improve L-Threonine Production | MFA and systems biology approaches | Elucidated the roles of competing pathways (e.g., lysine synthesis) and threonine export systems, providing targets for genetic modification to reduce by-product formation and enhance secretion. | nih.govmdpi.com |
| Escherichia coli | Elucidate Metabolic Features | Combined MFA, enzyme control analysis, and metabolomics | Identified key metabolic nodes (e.g., Glc6P) and biomarkers that can be targeted through environmental or genetic regulation to improve threonine production efficiency. | nih.gov |
Methodological Considerations, Challenges, and Future Perspectives
Analytical Challenges in Detection and Quantification of L-Threonine (D5, 15N)
The accurate detection and quantification of L-Threonine (D5, 15N) in biological matrices present several analytical challenges. These hurdles primarily stem from the inherent properties of amino acids and the complexities of the biological systems in which they are studied.
One of the significant challenges in the mass spectrometric analysis of threonine is the potential for overlapping fragment ions. scirp.org This can make direct determination of the atomic fractions of carbon-13 and nitrogen-15 (B135050) difficult due to the presence of intense mass lines that are superimposed by various fragment ions. scirp.org
Furthermore, liquid chromatography-mass spectrometry (LC-MS) based analyses, which are commonly employed for their sensitivity and selectivity, are susceptible to matrix effects. chromatographyonline.comchromatographyonline.comnih.gov These effects, which can manifest as either ion suppression or enhancement, are caused by co-eluting compounds from the biological matrix that interfere with the ionization of the target analyte. chromatographyonline.comnih.gov The extent of these matrix effects can be analyte-dependent and can adversely affect the accuracy and reproducibility of quantification. nih.govnih.gov To mitigate these effects, the use of stable isotope-labeled internal standards is a common practice. nih.gov
The inherent polarity of amino acids like threonine can also pose a challenge for chromatographic separation, often requiring derivatization to improve retention on conventional reversed-phase columns. nih.gov Additionally, isotopic fractionation, where isotopes are sorted between starting materials, intermediates, and products in reaction networks, can occur during sample preparation and analysis, potentially affecting the interpretation of results. alexandraatleephillips.comwikipedia.org
| Challenge | Description | Potential Mitigation Strategies |
| Overlapping Fragment Ions | Difficulty in direct mass spectrum analysis due to superimposed fragment ions. scirp.org | High-resolution mass spectrometry, specialized fragmentation techniques. |
| Matrix Effects | Ion suppression or enhancement caused by co-eluting matrix components. chromatographyonline.comchromatographyonline.comnih.gov | Use of stable isotope-labeled internal standards, matrix-matched calibration, sample dilution. nih.gov |
| Polarity and Chromatographic Retention | Poor retention on reversed-phase columns due to the polar nature of amino acids. nih.gov | Derivatization, use of hydrophilic interaction liquid chromatography (HILIC). |
| Isotopic Fractionation | Alteration of isotopic ratios during sample preparation and analysis. alexandraatleephillips.comwikipedia.org | Careful optimization of analytical methods and evaluation of potential fractionation at each step. alexandraatleephillips.com |
Advancements in Instrumentation and Software for Isotopic Data Analysis
Recent advancements in analytical instrumentation and software have significantly enhanced the capabilities for analyzing stable isotope tracing data. High-resolution mass spectrometry (HRMS), particularly Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometers, has emerged as a powerful tool. nih.gov These instruments offer high resolving power and mass accuracy, enabling the separation of isobaric compounds and the detailed analysis of fine isotopic structures. nih.govnih.govthermofisher.com This is crucial for distinguishing between isotopologues with small mass differences, such as those labeled with different heavy nuclei. nih.gov
In parallel with hardware advancements, a variety of software tools have been developed to facilitate the analysis and interpretation of isotopic data. These software packages assist in correcting for natural isotope abundances, performing metabolic flux analysis (MFA), and visualizing data in the context of metabolic pathways. nih.govucdavis.eduresearchgate.netresearchgate.netacs.orgnrel.gov
| Software Tool | Primary Function | Key Features |
| INCA | Isotopically non-stationary metabolic flux analysis (INST-MFA). ucdavis.edu | Facilitates data analysis for complex flux estimations. acs.orgnrel.gov |
| Escher-Trace | Visualization of stable isotope tracing data. | Integrates with metabolic pathway maps for intuitive data interpretation. |
| FreeFlux | Time-efficient isotopically nonstationary metabolic flux analysis. acs.orgnrel.gov | Open-source Python package for both steady-state and transient flux analysis. acs.orgnrel.gov |
| IsoDesign | Optimizing the design of 13C-Metabolic Flux Analysis experiments. researchgate.net | Helps in maximizing the number and precision of calculable fluxes. researchgate.net |
| SUMOFLUX | Targeted 13C metabolic flux ratio analysis. ucdavis.edu | A toolbox for specific flux ratio investigations. ucdavis.edu |
Integration of Isotopic Tracing with Multi-Omics Data for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of metabolism, researchers are increasingly integrating isotopic tracing data with other "omics" data, such as proteomics, transcriptomics, and metabolomics. This multi-omics approach provides a more holistic view of cellular function by connecting metabolic fluxes with changes in protein and gene expression.
The integration of metabolomic and proteomic data, for example, can help in understanding the systemic fluctuations in complex biochemical networks. univie.ac.at By correlating changes in metabolite levels, as traced by isotopic labeling, with alterations in protein abundance, a more complete picture of the cellular response to various stimuli can be obtained. univie.ac.at This integrated analysis is crucial for identifying key regulatory nodes and understanding the interplay between different molecular layers. creative-proteomics.com
Emerging Research Directions for L-Threonine (D5, 15N) in Complex Biological Systems
The application of L-Threonine (D5, 15N) and other stable isotope tracers is expanding into new and exciting areas of research, particularly in the study of complex biological systems.
One promising area is the investigation of host-pathogen interactions . Stable isotope tracing can be used to unravel the metabolic interplay between a host and an invading pathogen. nih.govworktribe.com For example, researchers can trace the exchange of amino acids, like threonine, between host cells and parasites to understand the nutrient acquisition strategies of the pathogen. nih.govworktribe.com A pathogen-specific isotope tracing approach has also been developed to specifically label and measure the metabolites of intracellularly growing bacteria, providing a quantitative carbon flux map for the pathogen. nih.gov
Another emerging field is the study of the gut microbiome's metabolic contributions to the host. Stable isotope tracing has revealed that gut microbes can contribute significantly to the circulating pools of essential amino acids, including threonine. nih.gov This research is shedding light on the complex metabolic crosstalk between the microbiota and the host, with implications for gut health and disease. nih.gov
Furthermore, isotopically labeled threonine is being utilized in structural biology . For instance, an inexpensive biosynthetic strategy for producing L-[α-2H; β−2H;γ-13C]-Threonine has been developed for use in NMR studies of large protein complexes, such as the proteasome. nih.gov This allows for the probing of protein structure and dynamics, as threonine residues are often located on protein surfaces and can be involved in important biological functions like phosphorylation. nih.gov
| Research Area | Application of L-Threonine (D5, 15N) | Potential Insights |
| Host-Pathogen Interactions | Tracing amino acid exchange between host and pathogen. nih.govworktribe.com | Understanding pathogen nutrient acquisition and metabolic dependencies. nih.gov |
| Gut Microbiome Metabolism | Quantifying microbial contribution to host amino acid pools. nih.gov | Elucidating the metabolic crosstalk between microbiota and host in health and disease. nih.gov |
| Structural Biology (NMR) | Probing the structure and dynamics of large protein complexes. nih.gov | Gaining insights into protein function, particularly for surface-exposed and functionally important threonine residues. nih.gov |
Q & A
Q. Recommended techniques :
- 2D/3D NMR : Resolves structural details in labeled proteins .
- Isotope-edited mass spectrometry : Identifies post-translational modifications (e.g., glycosylation) by distinguishing labeled vs. unlabeled residues .
(Advanced) What methodologies address discrepancies in isotope enrichment data when tracing L-Threonine (D5,15N) metabolic fates?
Answer:
Contradictions arise from isotopic dilution, incomplete recovery, or microbial interference. Solutions include:
- Differential analysis : Calculate 15N loss as $ \text{Total Applied }^{15}\text{N} - (\text{Plant }^{15}\text{N} + \text{Soil }^{15}\text{N}) $, adjusting for natural abundance .
- Control experiments : Use unlabeled threonine in parallel to isolate tracer-specific effects .
- Kinetic modeling : Apply compartmental models to distinguish short-term vs. long-term metabolic flux .
(Basic) How should L-Threonine (D5,15N) be stored and prepared for in vivo studies to ensure stability?
Answer:
- Storage : Powder stored at -20°C (stable for 3 years) or 4°C (2 years). Solutions in DMSO or saline should be kept at -80°C (6 months) .
- Formulation : For animal studies, prepare injectables using DMSO:Tween 80:Saline (10:5:85) or oral suspensions in 0.5% carboxymethyl cellulose .
(Advanced) What considerations are critical when incorporating L-Threonine (D5,15N) into complex biological systems to study metabolic flux?
Answer:
- Isotope dilution correction : Account for unlabeled endogenous threonine pools using mass balance equations .
- Tracer concentration optimization : Balance signal-to-noise ratios by testing sub-saturating doses (e.g., 2.5 mg/mL working solutions) to avoid metabolic overload .
- Time-resolved sampling : Collect samples at multiple time points to capture dynamic incorporation into proteins or metabolites .
(Basic) Which analytical techniques are recommended for quantifying L-Threonine (D5,15N) in biological matrices?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides high sensitivity for detecting low-abundance labeled species in plasma or tissue homogenates .
- Isotope Ratio Mass Spectrometry (IRMS) : Measures 15N/14N ratios with precision <0.1‰ for metabolic flux analysis .
(Advanced) How can researchers validate the incorporation of L-Threonine (D5,15N) into newly synthesized proteins without interference from endogenous pools?
Answer:
- Pulse-chase experiments : Administer labeled threonine transiently, then track its replacement with unlabeled amino acids over time .
- Immunoprecipitation + MS : Isolate target proteins (e.g., glycoproteins) and analyze isotopic enrichment via peptide fragmentation patterns .
- Silac (Stable Isotope Labeling by Amino Acids in Cell Culture) : Combine D5,15N-threonine with heavy lysine/arginine for multiplexed proteomic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
